

2',4'-Dibromo-3'-fluorophenacyl Bromide: A Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name:	<i>2',4'-Dibromo-3'-fluorophenacyl bromide</i>
CAS No.:	<i>1804418-09-4</i>
Cat. No.:	<i>B1411267</i>

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Executive Summary

2',4'-Dibromo-3'-fluorophenacyl bromide (Systematic Name: 2-Bromo-1-(2,4-dibromo-3-fluorophenyl)ethan-1-one) is a highly functionalized

-haloketone used primarily as a "warhead" or electrophilic building block in medicinal chemistry. Its unique substitution pattern—featuring two bromine atoms and a fluorine atom on the phenyl ring—modulates both the lipophilicity and metabolic stability of the resulting bioactive scaffolds.

This guide provides the calculated physicochemical properties, a validated synthesis protocol from its acetophenone precursor, and a strategic overview of its application in heterocycle formation (e.g., thiazoles, imidazoles).

Chemical Identity & Physicochemical Properties

Due to the specialized nature of this intermediate, it is often synthesized in situ or on-demand. While the specific CAS number for the phenacyl bromide derivative is not widely indexed in

public chemical registries, it is derived directly from the known precursor 2',4'-Dibromo-3'-fluoroacetophenone.

2.1 Target Compound Data

Property	Value	Notes
Compound Name	2',4'-Dibromo-3'-fluorophenacyl bromide	Common Name
IUPAC Name	2-Bromo-1-(2,4-dibromo-3-fluorophenyl)ethan-1-one	Systematic
Molecular Formula	C ₈ H ₄ Br ₃ FO	-
Molecular Weight	374.83 g/mol	Calculated
Exact Mass	373.778 g/mol	Monoisotopic
Physical State	Solid (Likely off-white to yellow crystalline)	Predicted based on analogs
Solubility	DCM, Chloroform, Ethyl Acetate, DMSO	Hydrophobic

2.2 Precursor Identity (Starting Material)

The synthesis of the target relies on the availability of the acetophenone precursor.

Property	Value
Precursor Name	2',4'-Dibromo-3'-fluoroacetophenone
CAS Number	1803836-80-7

| Molecular Weight | 295.94 g/mol |

Structural Analysis & Reactivity

The reactivity of **2',4'-Dibromo-3'-fluorophenacyl bromide** is driven by two key structural features:

- The

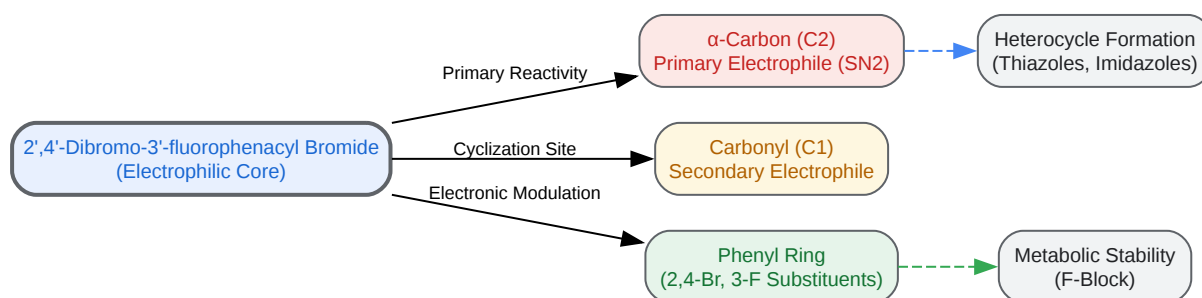
-Bromoketone Motif: The carbon adjacent to the carbonyl (C2) is highly electrophilic, making it susceptible to nucleophilic attack (

) by amines, thiols, and amidines. This is the "warhead" for heterocycle synthesis.

- The 3'-Fluoro Substituent: The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I), which:
 - Increases the acidity of the adjacent protons.
 - Modulates the pKa of the final heterocyclic product.
 - Enhances metabolic stability by blocking potential oxidation sites on the ring.

Visualizing the Reactivity Profile

The following diagram illustrates the electrophilic sites and the electronic influence of the ring substituents.



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Caption: Reactivity profile of **2',4'-Dibromo-3'-fluorophenacyl bromide** highlighting the electrophilic

-carbon and the stabilizing effect of the halogenated ring.

Synthesis Protocol

Since the specific phenacyl bromide is often not commercially available off-the-shelf, it must be synthesized from the acetophenone precursor. The standard protocol involves

-bromination.

Safety Warning: Phenacyl bromides are potent lachrymators (tear gas agents). All operations must be performed in a well-ventilated fume hood with appropriate PPE (goggles, gloves, lab coat).

Method A: Bromination with Copper(II) Bromide (Recommended)

This method is preferred for its selectivity, avoiding over-bromination (dibromination at the -position).

Reagents:

- Precursor: 2',4'-Dibromo-3'-fluoroacetophenone (CAS 1803836-80-7)[1]
- Reagent: Copper(II) bromide ()
- Solvent: Ethyl acetate (EtOAc) or Chloroform ()

Step-by-Step Workflow:

- Dissolution: Dissolve 1.0 eq of 2',4'-Dibromo-3'-fluoroacetophenone in Ethyl Acetate (approx. 10 mL/g).
- Addition: Add 2.0 eq of finely powdered to the stirring solution.
- Reflux: Heat the heterogeneous mixture to reflux (for EtOAc) for 2–4 hours. The green

will turn to white

as the reaction proceeds.

- Monitoring: Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting material.
- Workup: Cool to room temperature. Filter off the copper salts through a pad of Celite.
- Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol or Hexane/DCM if necessary.

Method B: Bromination with Elemental Bromine (

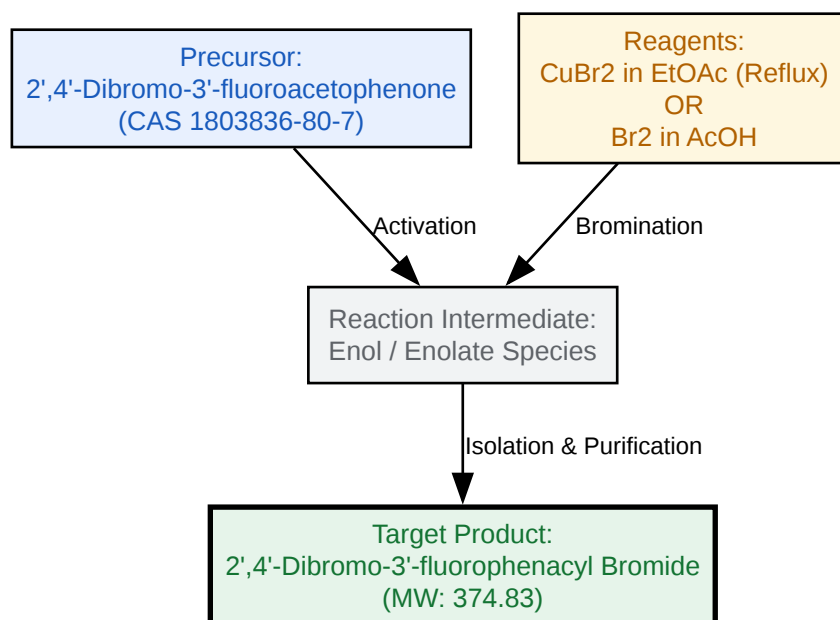
)

Use this method if

is unavailable, but exercise extreme caution with elemental bromine.

- Dissolve the acetophenone in Glacial Acetic Acid.
- Add a catalytic amount of HBr (48% aq).
- Dropwise add 1.0 eq of Bromine () dissolved in Acetic Acid at .
- Allow to warm to RT and stir until the orange color fades.
- Pour into ice water to precipitate the product.

Synthesis Pathway Diagram



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Caption: Synthetic pathway from the commercially available acetophenone precursor to the target phenacyl bromide.

Applications in Drug Discovery

The primary utility of **2',4'-Dibromo-3'-fluorophenacyl bromide** lies in its role as a precursor for heterocycles found in kinase inhibitors and receptor modulators.

5.1 Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles.

- Mechanism: Nucleophilic attack of sulfur on the α -carbon, followed by cyclization and dehydration.
- Relevance: Thiazole cores are ubiquitous in FDA-approved drugs (e.g., Dasatinib, Dabrafenib).

5.2 Imidazo[1,2-a]pyridine Synthesis

Reaction with 2-aminopyridines yields fused imidazo-pyridine systems.

- Relevance: These scaffolds are often explored for GABA-A receptor modulation and anti-inflammatory activity.

References

- Precursor Identification: 2',4'-Dibromo-3'-fluoroacetophenone (CAS 1803836-80-7).[1] Chemical Source Registry.[1][2]
- General Synthesis of Phenacyl Bromides: King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. *The Journal of Organic Chemistry*, 29(12), 3459–3461.
- Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003).

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Sources

- 1. 1803836-80-7_CAS号:1803836-80-7_2',4'-Dibromo-3'-fluoroacetophenone - 化源网 [chemsrc.com]
- 2. p-Fluorophenacyl bromide | CAS#:403-29-2 | Chemsrsc [chemsrc.com]
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